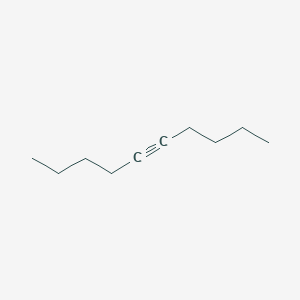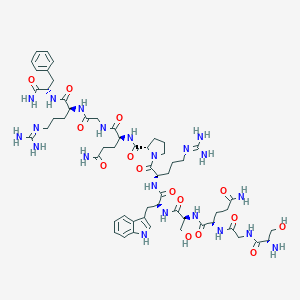
Dicyclohexyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl peroxide (DCP) is an organic peroxide that has been widely used in various fields, including polymerization, cross-linking, and curing of resins. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCP is a powerful oxidizing agent that can initiate radical reactions, making it a useful tool in the synthesis of polymers and other organic compounds.
Applications De Recherche Scientifique
Dicyclohexyl peroxide has been used extensively in scientific research, particularly in the fields of polymer chemistry and materials science. It is commonly used as a radical initiator in the polymerization of vinyl monomers, such as styrene and methyl methacrylate. Dicyclohexyl peroxide can also be used as a curing agent for unsaturated polyester resins, which are commonly used in the production of fiberglass and other composite materials.
Mécanisme D'action
Dicyclohexyl peroxide initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with other molecules to form new radicals, which continue the chain reaction. The resulting polymerization or cross-linking reaction can produce a wide range of products with different properties.
Effets Biochimiques Et Physiologiques
Dicyclohexyl peroxide is not commonly used in biological research due to its potential toxicity. However, studies have shown that exposure to Dicyclohexyl peroxide can cause skin irritation, respiratory irritation, and eye irritation. Long-term exposure to Dicyclohexyl peroxide can also cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
Dicyclohexyl peroxide is a powerful and versatile radical initiator that can be used in a wide range of polymerization and cross-linking reactions. It is relatively easy to handle and can be stored for long periods of time without significant degradation. However, Dicyclohexyl peroxide is also highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other radical initiators.
Orientations Futures
There are several areas of future research that could benefit from the use of Dicyclohexyl peroxide. One potential application is in the development of new materials with specific properties, such as biodegradability or conductivity. Dicyclohexyl peroxide could also be used in the synthesis of new polymers and copolymers with unique structures and properties. Additionally, further research is needed to better understand the potential health and environmental effects of Dicyclohexyl peroxide and other organic peroxides.
Méthodes De Synthèse
Dicyclohexyl peroxide is typically synthesized by the reaction of cyclohexanone with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction produces Dicyclohexyl peroxide and water as byproducts. The purity of the Dicyclohexyl peroxide can be improved by recrystallization from a suitable solvent, such as hexane.
Propriétés
Numéro CAS |
1758-61-8 |
|---|---|
Nom du produit |
Dicyclohexyl peroxide |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
cyclohexylperoxycyclohexane |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clé InChI |
FYLJKQFMQFOLSZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OOC2CCCCC2 |
SMILES canonique |
C1CCC(CC1)OOC2CCCCC2 |
Autres numéros CAS |
1758-61-8 |
Synonymes |
dicyclohexyl peroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



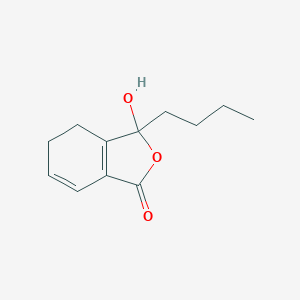

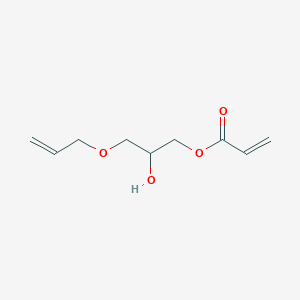


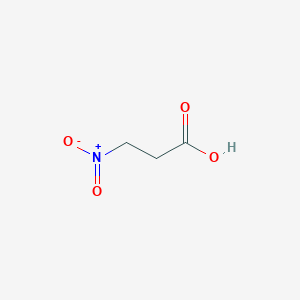
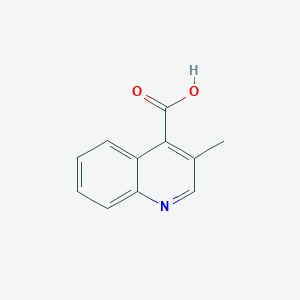

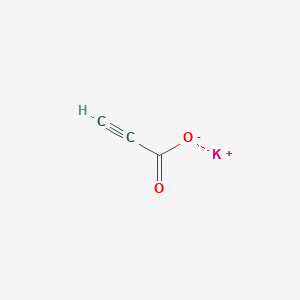
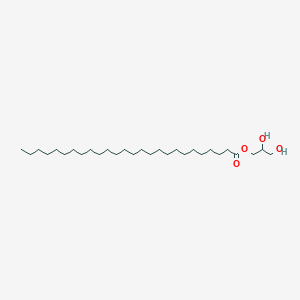
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
